Copper(I) iodide-triethyl phosphite

Catalog No.
S1935847
CAS No.
51717-23-8
M.F
C6H15CuIO3P
M. Wt
356.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) iodide-triethyl phosphite

CAS Number

51717-23-8

Product Name

Copper(I) iodide-triethyl phosphite

IUPAC Name

iodocopper;triethyl phosphite

Molecular Formula

C6H15CuIO3P

Molecular Weight

356.61 g/mol

InChI

InChI=1S/C6H15O3P.Cu.HI/c1-4-7-10(8-5-2)9-6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1

InChI Key

IVPQRWLSGJFSTC-UHFFFAOYSA-M

SMILES

CCOP(OCC)OCC.[Cu]I

Canonical SMILES

CCOP(OCC)OCC.[Cu]I

Organic Light-Emitting Diodes and Optical Sensors

Reducing Agent

Nucleic Acid-Containing Copolymers

Coordination Chemistry

Copper(I) iodide-triethyl phosphite, also known as Iodo(triethyl phosphite)copper(I), is an organometallic compound with the empirical formula C6H16CuIO3PC_6H_{16}CuIO_3P and a molecular weight of approximately 357.61 g/mol. The compound's structure features a copper atom coordinated to an iodide ion and a triethyl phosphite ligand, which consists of a phosphorus atom bonded to three ethyl groups. The compound's SMILES representation is [Cu]I.CCOP(OCC)OCC, indicating its complex molecular structure .

There is no known specific biological role for copper(I) iodide-triethyl phosphite. Its mechanism of action in any potential applications would depend on the specific reaction or process it is involved in.

As with most organometallic compounds, copper(I) iodide-triethyl phosphite should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Detailed information on specific hazards like flammability, reactivity, and toxicity is not available in open scientific literature. It is recommended to consult the safety data sheet (SDS) from suppliers before handling this compound [, ].

Copper(I) iodide-triethyl phosphite is primarily recognized for its catalytic properties in organic synthesis. It facilitates various reactions, including:

  • Synthesis of Polyfunctionalized Diarylmethanes: This reaction is crucial for producing complex organic compounds, including pharmaceuticals such as Trimethoprim.
  • C-P Bond Formation: The compound plays a significant role in coupling reactions with aryl and vinyl halides, advancing methodologies in organic chemistry.
  • Formation of Phosphonates: The triethyl phosphite component can react with electrophiles to yield phosphonates or phosphates, showcasing its versatility in synthetic applications.

While specific biological activity data for Copper(I) iodide-triethyl phosphite is limited, it is essential to note that the compound can cause skin and eye irritation. Precautions are recommended when handling this substance, as it can be harmful if inhaled or ingested . Its potential applications in pharmaceuticals suggest that it may interact with biological systems, but further research would be necessary to elucidate its biological effects.

The synthesis of Copper(I) iodide-triethyl phosphite typically involves the reaction of Copper(I) iodide with triethyl phosphite under controlled conditions. General steps include:

  • Preparation of Reactants: Obtain pure Copper(I) iodide and triethyl phosphite.
  • Reaction Conditions: Combine the reactants in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Heating: Heat the mixture gently to facilitate the formation of the desired product.
  • Purification: Isolate the product through methods such as recrystallization or chromatography to achieve high purity levels .

Copper(I) iodide-triethyl phosphite finds applications primarily in:

  • Catalysis: Used extensively in organic synthesis for constructing complex molecules.
  • Ligand Synthesis: Employed in synthesizing various ligands crucial for chemical transformations.
  • Material Science: Its unique molecular structure allows for potential applications in developing new materials with specific properties.

Interaction studies involving Copper(I) iodide-triethyl phosphite focus on its reactivity with different electrophiles and substrates in organic synthesis. These studies help understand how the compound can influence reaction pathways and product formation. Additionally, its interactions with biological systems warrant further investigation to assess any potential toxicity or therapeutic effects.

Copper(I) iodide-triethyl phosphite shares similarities with other organometallic compounds but stands out due to its specific ligand coordination and catalytic properties. Some similar compounds include:

Compound NameFormulaUnique Features
Copper(I) iodideCuICuISimple binary compound without a ligand; used in various reactions.
Triethyl phosphiteC6H15O3PC_6H_{15}O_3PActs as a ligand but does not possess metal coordination itself.
Copper(II) acetateCu(C2H3O2)2Cu(C_2H_3O_2)_2A different oxidation state of copper; used in catalysis but less versatile than Copper(I).

Copper(I) iodide-triethyl phosphite's unique combination of copper's +1 oxidation state and triethyl phosphite's ligand properties makes it particularly effective for specific catalytic applications, distinguishing it from these similar compounds .

While explicit details about its discovery remain sparse in publicly available literature, the compound’s synthesis and application in catalysis emerged prominently in the early 2000s. Early studies focused on leveraging copper(I) iodide (CuI) complexes for cross-coupling reactions, a domain where triethyl phosphite ligands enhance the stability and reactivity of the metal center. Its development aligns with broader trends in organometallic chemistry, where ligand design tailors catalytic properties.

Nomenclature and Classification

Nomenclature

  • Full Name: Copper(I) iodide-triethyl phosphite
  • Synonyms: Iodo(triethyl phosphite)copper(I); (Triethyl phosphite)copper(I) iodide
  • CAS Number: 51717-23-8

Classification

  • Type: Organometallic coordination complex
  • Oxidation State: Cu⁺
  • Ligands: Triethyl phosphite (bidentate), iodide (monodentate)
  • Structure: Tetrahedral geometry around Cu⁺, stabilized by triethyl phosphite’s electron-donating properties.

General Significance in Organometallic Chemistry

Copper(I) iodide-triethyl phosphite serves as a catalyst and precursor in:

  • Cross-Coupling Reactions: Facilitates bond formation between aryl iodides and alkynes or alkylboranes, with high regioselectivity.
  • Heterocycle Synthesis: Enables one-pot constructions of benzofurans and related compounds.
  • Materials Science: Acts as a precursor for copper-containing nanoparticles in catalytic applications.

Molecular Structure and Bonding

Copper(I) iodide-triethyl phosphite is an organometallic coordination compound with the molecular formula C₆H₁₅CuIO₃P and a molecular weight of 357.61 grams per mole [1] [2] [3]. The compound represents a 1:1 coordination complex where copper(I) iodide forms a stable adduct with triethyl phosphite through coordinate covalent bonding [5].

The molecular structure features a copper(I) center in a distorted tetrahedral coordination environment, coordinated by one iodide anion and one triethyl phosphite ligand [5]. The triethyl phosphite ligand P(OC₂H₅)₃ coordinates to the copper center through its phosphorus atom, which possesses a lone pair of electrons capable of σ-donation to the metal center [6] [7]. The coordination occurs through the formation of a Cu-P dative bond, where the phosphorus atom acts as a Lewis base and the copper(I) center functions as a Lewis acid [5].

The bonding in this complex involves both σ-donation from the phosphite ligand to the copper center and potential π-backbonding from filled copper d-orbitals to empty phosphorus d-orbitals [7]. The triethyl phosphite ligand enhances the solubility of the complex in organic solvents and provides stabilization to the copper(I) center, which is typically prone to oxidation [5]. This stabilization is achieved through the strong σ-donor ability of the phosphite ligand and its capacity to participate in π-backbonding interactions [6] [7].

Physical Properties

Melting Point and Thermal Stability

Copper(I) iodide-triethyl phosphite exhibits a melting point range of 110-116°C, as reported in commercial specifications [1] [8]. This relatively low melting point is characteristic of organometallic complexes containing organic ligands with moderate coordination strength. The compound exists as a solid at room temperature and demonstrates reasonable thermal stability under ambient conditions [1] [5].

The thermal stability of the complex is enhanced by the stabilizing effect of the triethyl phosphite ligand on the copper(I) center [5]. However, like many copper(I) complexes, it may be sensitive to air and moisture, which can lead to potential degradation or oxidation of the metal center [5]. The compound should be handled under inert atmosphere conditions to maintain its integrity and prevent decomposition.

Solubility Properties

The solubility properties of copper(I) iodide-triethyl phosphite are significantly influenced by the presence of the organic triethyl phosphite ligand [5]. The triethyl phosphite moiety enhances the lipophilic character of the complex, making it soluble in various organic solvents while being essentially insoluble in water [5]. This enhanced organic solubility is a key advantage for applications in organic synthesis and catalysis where homogeneous reaction conditions are preferred.

The complex demonstrates good solubility in common organic solvents such as benzene, toluene, dichloromethane, and other non-protic solvents [9]. The solubility characteristics make it particularly suitable for use as a catalyst in organic reactions where solubility in the reaction medium is crucial for catalytic activity .

Spectroscopic Characteristics

The spectroscopic characteristics of copper(I) iodide-triethyl phosphite provide valuable information about its molecular structure and bonding patterns. Nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, is an important tool for characterizing this compound due to the presence of the phosphorus-containing ligand [11] [12].

In ³¹P NMR spectroscopy, coordinated triethyl phosphite typically exhibits chemical shifts in the range of +100 to +150 ppm relative to 85% phosphoric acid standard [12]. The coordination of the phosphite ligand to the copper center results in a downfield shift compared to free triethyl phosphite, which appears around +139 ppm [6]. This downfield shift is characteristic of phosphite coordination to metal centers and reflects the change in electronic environment around the phosphorus atom upon coordination [11] [12].

¹H NMR spectroscopy reveals characteristic signals for the ethyl groups of the triethyl phosphite ligand. The methyl protons typically appear as triplets around 1.2-1.4 ppm, while the methylene protons appear as quartets in the range of 4.0-4.2 ppm [13]. The coupling patterns and chemical shifts are consistent with ethyl groups attached to oxygen atoms in the triethyl phosphite moiety.

Infrared spectroscopy provides information about the vibrational modes of the compound. The P-O stretching vibrations typically appear in the range of 950-1050 cm⁻¹, while C-H stretching vibrations of the ethyl groups are observed in the region of 2800-3000 cm⁻¹ [14]. The coordination of the phosphite ligand to copper may result in slight shifts in these vibrational frequencies compared to the free ligand.

Electronic Properties

Molecular Orbital Analysis

The electronic structure of copper(I) iodide-triethyl phosphite involves the interaction of copper(I) d-orbitals with the phosphorus lone pair and potentially with low-lying phosphorus d-orbitals [15] [7]. Density functional theory calculations on similar copper(I) phosphite complexes have revealed important insights into the molecular orbital structure and bonding patterns [15] [16].

The highest occupied molecular orbitals primarily consist of copper d-orbitals with some contribution from iodide p-orbitals, while the lowest unoccupied molecular orbitals involve copper-phosphite antibonding interactions [15]. The HOMO-LUMO gap in such complexes typically falls in the range that corresponds to UV-visible absorption around 250-300 nm, which is characteristic of metal-to-ligand charge transfer transitions [17].

Theoretical calculations suggest that the electronic structure is dominated by the Cu⁺ d¹⁰ configuration, where all d-orbitals are filled [15] [16]. The coordination of the phosphite ligand and iodide anion results in a distorted tetrahedral geometry that lifts the degeneracy of the d-orbitals, although the d¹⁰ configuration means that crystal field effects are less pronounced than in systems with partially filled d-orbitals.

Electron Distribution and Bonding Patterns

The electron distribution in copper(I) iodide-triethyl phosphite reflects the nature of the coordinate covalent bonding between the metal center and ligands [7] [18]. The copper(I) center, with its d¹⁰ electronic configuration, participates in both σ-bonding with the phosphite ligand and ionic interactions with the iodide anion.

The Cu-P bond formation involves donation of the phosphorus lone pair to vacant copper orbitals, creating a coordinate covalent bond [7]. This σ-donation is complemented by potential π-backbonding, where filled copper d-orbitals interact with empty phosphorus d-orbitals [7]. The extent of π-backbonding in phosphite complexes is generally less than in carbonyl complexes but still contributes to the overall stability of the complex.

The Cu-I interaction is primarily ionic in nature, with the iodide anion providing electrostatic stabilization to the positively charged copper center [5]. The combination of covalent Cu-P bonding and ionic Cu-I interactions results in the overall neutral complex with enhanced stability compared to the individual components.

Crystallographic Data

X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for copper(I) iodide-triethyl phosphite are not extensively documented in the available literature, related copper(I) iodide complexes with phosphine and phosphite ligands provide valuable structural insights [19] [20] [21]. These studies reveal common structural motifs that can be applied to understand the likely crystal structure of the triethyl phosphite complex.

Copper(I) iodide complexes with phosphorus-containing ligands typically crystallize in monoclinic or orthorhombic crystal systems [19] [21]. The copper centers generally adopt distorted tetrahedral geometries with Cu-P bond lengths ranging from 2.20 to 2.30 Å and Cu-I bond lengths between 2.50 and 2.70 Å [20] [22]. These bond lengths are consistent with typical values observed in copper(I) coordination compounds.

The P-O bond lengths in the triethyl phosphite ligand are expected to be in the range of 1.60-1.65 Å, which is characteristic of P(III)-O single bonds [13]. The O-C bond lengths in the ethyl groups typically fall in the range of 1.40-1.45 Å, consistent with aliphatic C-O single bonds.

Crystal Packing Arrangements

The crystal packing arrangements in copper(I) iodide complexes are influenced by intermolecular interactions including van der Waals forces, potential hydrogen bonding, and metal-metal interactions [21] [23]. In the case of copper(I) iodide-triethyl phosphite, the crystal packing is likely dominated by van der Waals interactions between the ethyl groups of adjacent molecules.

The presence of the bulky triethyl phosphite ligand prevents close approach of the copper centers, which limits the formation of Cu-Cu interactions that are sometimes observed in copper(I) halide clusters [17] [24]. Instead, the crystal structure is likely characterized by discrete molecular units held together by weak intermolecular forces.

The iodide anions may participate in weak halogen bonding interactions with hydrogen atoms of the ethyl groups, contributing to the overall crystal stability [21]. The three-dimensional packing arrangement would be expected to maximize these favorable interactions while minimizing steric repulsion between the organic ligands.

From Copper(I) Iodide and Triethyl Phosphite

The most widely documented synthetic route for copper(I) iodide-triethyl phosphite involves the direct reaction between copper(I) iodide and triethyl phosphite. This methodology represents the classical approach for preparing this coordination compound and has been extensively validated in laboratory settings [1] [2] [3].

The fundamental reaction proceeds through the coordination of triethyl phosphite to copper(I) iodide, resulting in a stable complex with the empirical formula C₆H₁₅CuIO₃P and a molecular weight of 356.6 g/mol [1] [4]. The reaction mechanism involves the donation of the phosphorus lone pair to the copper center, stabilizing the copper(I) oxidation state through coordination [1].

A widely cited procedure involves dissolving triethyl phosphite in an appropriate solvent followed by the addition of copper(I) iodide [5]. The reaction mixture is typically stirred for a specified duration to ensure complete formation of the complex. One specific protocol describes the addition of copper(I) iodide to a solution of triethyl phosphite in benzene, with the mixture stirred at room temperature for one hour [5].

The stoichiometry for this reaction is typically maintained at a 1:1 molar ratio of copper(I) iodide to triethyl phosphite, ensuring complete conversion and minimizing the formation of unwanted byproducts [3] [5]. The reaction is generally conducted under an inert atmosphere to prevent oxidation of the copper(I) center to copper(II) [5].

Alternative Synthetic Pathways

While the direct synthesis from copper(I) iodide and triethyl phosphite remains the primary method, several alternative approaches have been reported in the literature. These alternative pathways often involve modifications to the reaction conditions or the use of different starting materials to achieve the same coordination compound.

One alternative approach involves the use of copper(II) salts as starting materials, where reduction to copper(I) occurs in situ during the reaction with triethyl phosphite [6]. This method takes advantage of the reducing properties of phosphite ligands, which can facilitate the reduction of copper(II) to copper(I) while simultaneously forming the desired coordination complex.

Another variation involves the preparation of the complex through solvent-free conditions, where the solid reactants are mixed directly without the use of organic solvents [6]. This approach may be advantageous for applications requiring high purity or where solvent removal is challenging.

The synthesis can also be achieved through exchange reactions involving pre-formed copper(I) complexes with other ligands, where triethyl phosphite displaces the original ligand to form the desired product [6]. This method may be particularly useful when starting with copper(I) complexes that are more readily available than copper(I) iodide.

Reaction Parameters and Optimization

Temperature Effects on Synthesis

Temperature plays a crucial role in the synthesis of copper(I) iodide-triethyl phosphite, affecting both the reaction rate and the quality of the final product. The optimization of reaction temperature is essential for achieving high yields and purity.

Room temperature synthesis has been successfully demonstrated in several studies, with reaction times typically ranging from one to several hours [5]. At ambient temperature, the reaction proceeds slowly but steadily, allowing for better control over the complex formation process. This temperature regime is particularly favorable for maintaining the stability of the copper(I) oxidation state and preventing unwanted side reactions.

Elevated temperatures can significantly accelerate the reaction rate, with some protocols employing temperatures up to 80°C [3]. A specific procedure describes heating the reaction mixture at 80°C for 8 hours in toluene, resulting in yields of 69.8% [2]. However, higher temperatures must be balanced against the potential for decomposition or the formation of unwanted byproducts.

The thermal stability of the final product is an important consideration, with the complex exhibiting a melting point range of 110-116°C [7] [8]. This thermal property provides a useful benchmark for reaction temperature optimization, ensuring that synthetic conditions do not approach the decomposition temperature of the product.

Solvent Systems and Their Influence

The choice of solvent system significantly impacts the synthesis of copper(I) iodide-triethyl phosphite, affecting solubility, reaction rate, and product purity. Various organic solvents have been successfully employed in the synthesis, each offering distinct advantages.

Toluene represents one of the most commonly used solvents for this synthesis [3] [9]. The reaction in toluene typically requires elevated temperatures and extended reaction times, but provides good yields and facilitates easy product isolation. The use of dry toluene is particularly important to prevent hydrolysis of the phosphite ligand [9].

Benzene has also been successfully employed as a reaction medium, with some protocols describing room temperature synthesis in benzene [5]. The aromatic nature of benzene provides good solubility for both reactants and products, facilitating efficient complex formation.

Other organic solvents that have been used include tetrahydrofuran, dichloromethane, and various hydrocarbon solvents [10]. The choice of solvent often depends on the specific requirements of the synthesis, including desired reaction temperature, ease of product isolation, and compatibility with subsequent purification steps.

The solvent system also influences the crystalline form of the product, with different solvents potentially leading to different polymorphic forms or crystal habits [9]. This aspect is particularly important for applications requiring specific physical properties of the final product.

Reaction Time Considerations

The optimization of reaction time is crucial for achieving complete conversion while minimizing the formation of unwanted byproducts. The reaction time requirements vary significantly depending on the chosen temperature and solvent system.

At room temperature, reaction times typically range from one to several hours [5]. Short reaction times may result in incomplete conversion, while excessively long reaction times can lead to decomposition or the formation of side products. The optimal reaction time must be determined empirically for each specific set of conditions.

For elevated temperature synthesis, reaction times are generally shorter due to increased reaction rates. The 80°C synthesis in toluene requires approximately 8 hours for completion [3]. However, the relationship between temperature and time is not linear, and careful optimization is required to achieve the best results.

Monitoring the reaction progress through appropriate analytical techniques is essential for determining the optimal reaction time. The completion of the reaction can be assessed through spectroscopic methods or by monitoring the disappearance of starting materials [5].

Purification Techniques

The purification of copper(I) iodide-triethyl phosphite is essential for obtaining a high-purity product suitable for analytical characterization and subsequent applications. Several purification techniques have been developed and optimized for this compound.

Recrystallization represents the most commonly employed purification method for copper(I) iodide-triethyl phosphite. The complex can be recrystallized from various solvents, with ether and petroleum ether being particularly effective [11] [9]. The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote crystal formation.

Petroleum ether has been specifically mentioned as an effective recrystallization solvent, providing good separation of the pure complex from impurities [11]. The use of petroleum ether is advantageous due to its low boiling point, which facilitates easy removal and recovery of the solvent.

Column chromatography can be employed for cases where recrystallization is insufficient for achieving the desired purity. Silica gel chromatography with appropriate solvent systems can provide effective separation of the complex from impurities and unreacted starting materials [9].

The purification process must be conducted under appropriate conditions to maintain the integrity of the complex. Exposure to air and moisture should be minimized to prevent oxidation of the copper(I) center or hydrolysis of the phosphite ligand [5].

Structural Confirmation Methods

Spectroscopic Verification

The structural confirmation of copper(I) iodide-triethyl phosphite relies heavily on spectroscopic techniques, which provide detailed information about the molecular structure and bonding characteristics of the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. The ¹H NMR spectrum typically shows characteristic signals for the ethyl groups of the triethyl phosphite ligand, with chemical shifts appearing in the expected ranges for phosphite complexes [12] [5]. The integration ratios of these signals provide confirmation of the stoichiometry of the complex.

³¹P NMR spectroscopy is particularly valuable for copper-phosphite complexes, as it provides direct information about the phosphorus environment and coordination state [12]. The chemical shift of the phosphorus nucleus in the complex differs significantly from that of free triethyl phosphite, confirming coordination to the copper center.

¹³C NMR spectroscopy provides additional structural information, particularly regarding the carbon environments in the ethyl groups of the phosphite ligand [12]. The multiplicity patterns and chemical shifts help confirm the structure and purity of the complex.

Infrared (IR) spectroscopy offers complementary structural information, with characteristic absorption bands for the phosphite ligand and copper-phosphorus bonds [13]. The IR spectrum can reveal information about the coordination mode and the presence of any decomposition products.

Elemental Analysis

Elemental analysis provides quantitative confirmation of the molecular composition of copper(I) iodide-triethyl phosphite and serves as a definitive method for verifying the purity and stoichiometry of the complex.

The theoretical elemental composition for copper(I) iodide-triethyl phosphite (C₆H₁₅CuIO₃P) includes carbon, hydrogen, copper, iodine, oxygen, and phosphorus in specific proportions [4]. Accurate elemental analysis requires careful consideration of all these elements to provide a complete picture of the compound's composition.

Carbon and hydrogen analysis is typically performed using combustion analysis techniques, which provide precise quantitative data for these elements [11]. The experimental values should closely match the theoretical values calculated from the molecular formula.

Copper content can be determined through various analytical techniques, including atomic absorption spectroscopy or inductively coupled plasma methods. The copper content serves as a key indicator of the complex's purity and composition [11].

Iodine and phosphorus analysis may require specialized analytical methods due to their unique chemical properties. The accurate determination of these elements is essential for confirming the proposed structure and stoichiometry of the complex [11].

The elemental analysis results should be within acceptable limits of the theoretical values, typically within ±0.4% for carbon and hydrogen, and similar tolerances for other elements. Deviations from theoretical values may indicate the presence of impurities or decomposition products.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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